molecular formula C32H19Br B8426194 2-(10-Bromoanthracen-9-yl)triphenylene

2-(10-Bromoanthracen-9-yl)triphenylene

Cat. No.: B8426194
M. Wt: 483.4 g/mol
InChI Key: UQMIDOPALQGGQX-UHFFFAOYSA-N
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Description

2-(10-Bromoanthracen-9-yl)triphenylene is a useful research compound. Its molecular formula is C32H19Br and its molecular weight is 483.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C32H19Br

Molecular Weight

483.4 g/mol

IUPAC Name

2-(10-bromoanthracen-9-yl)triphenylene

InChI

InChI=1S/C32H19Br/c33-32-28-15-7-5-13-26(28)31(27-14-6-8-16-29(27)32)20-17-18-25-23-11-2-1-9-21(23)22-10-3-4-12-24(22)30(25)19-20/h1-19H

InChI Key

UQMIDOPALQGGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7=CC=CC=C27

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under the nitrogen atmosphere, 2-(anthracen-9-yl)triphenylene (3.3 g) as the eleventh intermediate compound, N-bromosuccinimide (NBS) (1.7 g), iodine (0.1 g) and THF (25 ml) were added to a flask, and stirred at room temperature for 5 hours. An aqueous solution of sodium thiosulfate was added and the reaction was terminated. The precipitates were collected by suction filtration. The obtained solid was washed with methanol and subsequently with heptane and purified by silica gel column chromatography (solvent: toluene) to give 2-(10-bromoanthracen-9-yl)triphenylene (3.5 g) as a twelfth intermediate compound. The scheme is shown in the following “Reaction 22”.
Name
2-(anthracen-9-yl)triphenylene
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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